(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is a complex organic compound characterized by the presence of multiple sulfonyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of methanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to achieve the sulfonation of benzene derivatives . The reaction conditions often include controlled temperatures and the use of aprotic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene may involve large-scale sulfonation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved through optimized reaction parameters and the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.
Scientific Research Applications
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong bonds with various substrates, leading to the modification of molecular structures and the activation or inhibition of specific pathways. The exact molecular targets and pathways depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Methylsulfonyl benzene: A simpler compound with a single sulfonyl group attached to the benzene ring.
1,2-Difluoro-4-(methylsulfonyl)benzene: Contains additional fluorine atoms, which alter its chemical properties.
1-(Bromomethyl)-3-(methylsulfonyl)benzene: Includes a bromomethyl group, providing different reactivity.
Uniqueness
(((Ethylsulfonyl)(methylsulfonyl)methyl)sulfonyl)benzene is unique due to the presence of multiple sulfonyl groups, which enhance its reactivity and potential applications. The combination of ethylsulfonyl and methylsulfonyl groups provides distinct chemical properties that are not observed in simpler sulfonyl benzene derivatives.
Properties
Molecular Formula |
C10H14O6S3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[ethylsulfonyl(methylsulfonyl)methyl]sulfonylbenzene |
InChI |
InChI=1S/C10H14O6S3/c1-3-18(13,14)10(17(2,11)12)19(15,16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
ZPMYUGVDWCITLX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.